BenchChemオンラインストアへようこそ!

Bisindole-PBD

DNA damage Comet assay interstrand cross-linking

Bisindole-PBD (Compound 5b) is a synthetic hybrid molecule that covalently links a bisindolylmethane pharmacophore to a pyrrolo[2,1-c][1,4]benzodiazepine (PBD) core—typically a DC-81 subunit—via an alkyl spacer. This design distinguishes it from both conventional PBD dimers (e.g., SJG-136/SG3199, which dimerize two PBD units to achieve DNA interstrand cross-linking) and simpler PBD-indole monocarboxylate conjugates (e.g., IN6CPBD).

Molecular Formula C41H40N4O4
Molecular Weight 652.795
Cat. No. B1192358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisindole-PBD
SynonymsBisindole-PBD
Molecular FormulaC41H40N4O4
Molecular Weight652.795
Structural Identifiers
SMILESO=C1C2=CC(OC)=C(OCCCCCOC3=CC=CC(C(C4=CNC5=C4C=CC=C5)C6=CNC7=C6C=CC=C7)=C3)C=C2N=C[C@@]8([H])N1CCC8
InChIInChI=1S/C41H40N4O4/c1-47-38-22-32-37(42-24-28-12-10-18-45(28)41(32)46)23-39(38)49-20-8-2-7-19-48-29-13-9-11-27(21-29)40(33-25-43-35-16-5-3-14-30(33)35)34-26-44-36-17-6-4-15-31(34)36/h3-6,9,11,13-17,21-26,28,40,43-44H,2,7-8,10,12,18-20H2,1H3/t28-/m0/s1
InChIKeySBZLICHZUVZLMO-NDEPHWFRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bisindole-PBD Procurement Guide: Molecular Identity, Key Comparators, and Evidence-Based Differentiation


Bisindole-PBD (Compound 5b) is a synthetic hybrid molecule that covalently links a bisindolylmethane pharmacophore to a pyrrolo[2,1-c][1,4]benzodiazepine (PBD) core—typically a DC-81 subunit—via an alkyl spacer [1]. This design distinguishes it from both conventional PBD dimers (e.g., SJG-136/SG3199, which dimerize two PBD units to achieve DNA interstrand cross-linking) and simpler PBD-indole monocarboxylate conjugates (e.g., IN6CPBD). The bisindole-PBD conjugate exerts anticancer activity through a dual mechanism: induction of single-stranded DNA damage and epigenetic modulation via SIRT1/2 inhibition, leading to p53 hyperacetylation and suppression of DNA repair gene expression [2][3]. Its molecular formula is C₄₁H₄₀N₄O₄ (MW 652.795 g/mol) .

Why Bisindole-PBD Cannot Be Generically Substituted by a PBD Dimer or a Simple Indole-PBD Conjugate


Procurement decisions that treat all PBD-containing compounds as interchangeable overlook fundamental differences in their molecular pharmacology. PBD dimers such as SJG-136 (SG3199) function as highly potent DNA interstrand cross-linking agents with picomolar IC50 values against ovarian and hematological cancer cell lines [1], whereas the bisindole-PBD conjugate induces single-stranded DNA breaks and simultaneously inhibits SIRT-mediated deacetylation to epigenetically activate p53 [2]. Conventional PBD-indole monocarboxylate hybrids (e.g., IN6CPBD) attach a single indole-2-carbonyl moiety to the PBD C8 position, resulting in mitochondrial apoptosis without documented epigenetic SIRT inhibition [3]. These mechanistic differences translate into divergent potency ranges, toxicity profiles, and target indications—meaning that substituting one PBD-containing compound for another without quantitative evidence of functional equivalence risks both experimental failure and procurement waste.

Quantitative Comparative Evidence for Bisindole-PBD Differentiation from Structural Analogs and In-Class Alternatives


DNA Damage Mechanism: Single-Strand Breaks (Bisindole-PBD) vs. Interstrand Cross-Links (PBD Dimers) — A Determinant of Potency and Toxicity

Bisindole-PBD conjugate 5b induces dose-dependent single-stranded DNA damage as measured by alkaline comet assay in MCF-7 and MDA-MB-231 breast cancer cells (significant comet tail at 4 µM, 24 h treatment) [1]. In contrast, the archetypal PBD dimer SJG-136 (SG3199) produces DNA interstrand cross-links (ICLs) with an XL50 of 0.045 µM and a thermal melt stabilization (ΔTm) of 33.6 °C for calf thymus DNA after 18 h incubation at a 5:1 DNA/ligand ratio [2]. The mono-alkylating PBD class (mono-imine) was shown by Tiberghien et al. to mediate only 'pseudo cross-linking' and single-strand alkylation, and when delivered as an ADC, required 3-fold higher doses for equivalent xenograft antitumor activity compared to a bis-imine cross-linking PBD ADC [3]. Bisindole-PBD 5b, functioning as a mono-alkylator rather than a cross-linker, is expected to follow the lower-potency, altered-toxicity paradigm of mono-imine PBDs versus bis-imine dimers.

DNA damage Comet assay interstrand cross-linking PBD dimer mechanism of action

Cytotoxicity Potency: Picomolar PBD Dimers vs. Micromolar Bisindole-PBD — Implications for Payload and Standalone Agent Selection

SJG-136 (SG3199) demonstrates IC50 values of 22.5 pM in A2780 ovarian cancer cells and retains 24 pM potency in cisplatin-resistant A2780cisR cells, compared to the first-generation PBD dimer DSB-120 (IC50 = 7.2 nM in A2780), representing a 320-fold potency gain from C2-exo-unsaturation [1]. In the same study, the dilactam analog of SJG-136 (incapable of covalent DNA binding) shows IC50 = 0.57 µM in CH1 cells [1]. The PBD monomer DC-81, used as the core for bisindole-PBD synthesis, shows notably lower cytotoxicity than its dimeric or hybrid counterparts in multiple comparative studies [2]. Bisindole-PBD 5b has not been assigned a published IC50 value; its functional effects (DNA damage, apoptosis, SIRT inhibition, angiogenesis suppression) are reported at 2–8 µM concentrations across MCF-7 and MDA-MB-231 breast cancer lines [3][4]. This places bisindole-PBD roughly 3–4 orders of magnitude less potent than PBD dimer payloads in cell-based assays, consistent with its mono-alkylating mechanism.

cytotoxicity IC50 PBD dimer bisindole-PBD cancer cell lines

SIRT Inhibition and Epigenetic p53 Activation: Bisindole-PBD Engages a Dual Pharmacophore Mechanism Absent in PBD Monomers, Dimers, and Mono-Indole Conjugates

Bisindole-PBD 5b treatment (4 µM, 24 h) in MCF-7 and MDA-MB-231 cells produces a consistent decrease in PI3K, AKT, and mTOR protein levels compared to untreated controls, an effect confirmed to occur upstream of apoptosis via caspase inhibitor (Q-VD-OPH) co-treatment experiments [1]. The same study demonstrates that 5b reduces SIRT1 and SIRT2 mRNA and protein levels, leading to increased acetylation of p53, increased histone acetylation at the p21 promoter, and decreased methylation of the p21 gene [1]. The clinically approved HDAC inhibitor vorinostat (SAHA), used as a comparator in this study at 1 µM (MCF-7) and 5 µM (MDA-MB-231), also modulates the PI3K/AKT/mTOR pathway and histone acetylation, but does not act as a DNA-damaging agent [1]. In contrast, PBD dimers (SJG-136, SG3199) and PBD-indole monocarboxylate conjugates (IN6CPBD) exert their anticancer effects primarily through DNA damage and mitochondrial apoptosis pathways, with no published evidence of direct SIRT1/2 inhibitory activity [2][3].

SIRT inhibition epigenetic modulation p53 acetylation HDAC bisindole pharmacophore

PBD Dimer ADC Payloads: Bis-imine vs. Mono-imine Comparative Toxicity and Therapeutic Index — Framework for Understanding Mono-Alkylator SAR

A head-to-head comparison by Tiberghien et al. (2023) between a conventional PBD bis-imine (cross-linking) ADC and a PBD mono-imine (mono-alkylating) ADC provides the most rigorous framework for evaluating mono-alkylating PBD derivatives of which bisindole-PBD is a member [1]. The mono-imine ADC required doses approximately 3-fold higher than the bis-imine ADC to achieve robust antitumor activity in human tumor xenograft-bearing mice [1]. In a single-dose rat toxicology study, the maximum tolerated dose (MTD) of the mono-imine ADC was approximately 3-fold higher than that of the bis-imine ADC, suggesting comparable therapeutic index [1]. Critically, while both ADCs caused myelosuppression, renal toxicity was observed only for the bis-imine ADC, indicating divergent organ-specific toxicity profiles [1]. Given that bisindole-PBD 5b is a mono-alkylating PBD derivative, these class-level findings suggest that bisindole-PBD-based conjugates would exhibit a shifted potency-toxicity profile relative to bis-imine PBD dimer conjugates.

ADC payload PBD dimer therapeutic index myelosuppression renal toxicity

Anti-Angiogenic Activity via STAT3/VEGF Pathway: A Property of Bisindole-PBD Not Shared by PBD Dimers or Mono-Indole Conjugates

Bisindole-PBD 5b suppresses VEGF expression at both transcriptional and post-transcriptional levels in MCF-7 and MDA-MB-231 breast cancer cells, with concomitant downregulation of STAT3, a key transcriptional regulator of VEGF [1]. In a HUVEC tube formation assay, 5b significantly inhibited endothelial cell capillary-like structure formation, and in a chick chorioallantoic membrane (CAM) assay, it reduced new blood vessel formation in vivo [1]. In contrast, PBD dimers (SJG-136, SG3199) exert their primary biological effect through DNA cross-linking and have no documented anti-angiogenic activity [2]. PBD-indole monocarboxylate conjugates (IN6CPBD, IN4CPBD) suppress VEGF expression in melanoma models, but this occurs in the context of mitochondrial apoptosis rather than STAT3-dependent transcriptional regulation [3]. The bisindole moiety of 5b is structurally implicated in the STAT3-inhibitory activity, a feature absent in both PBD dimers and mono-indole PBD conjugates.

angiogenesis STAT3 VEGF HUVEC tube formation CAM assay

Structural Basis of Differentiation: Bisindole Conjugation vs. Mono-Indole Carboxylate vs. PBD Dimerization — Impact on DNA Binding and Biological Activity Class

Bisindole-PBD conjugates (series 5a–f) were designed by tethering a bisindolylmethane moiety to the C8 position of a DC-81 PBD core through alkane spacers of varying lengths [1]. Among this series, compounds 5b and 5e were identified as the most potent, with spacer length identified as a critical determinant of activity [1]. In contrast, the indole-carboxylate PBD conjugates (IN6CPBD, IN4CPBD, series 17–21 from Wang et al. 2006) link a single indole-2-carbonyl group to the PBD C8 position and demonstrate higher cytotoxicity than DC-81 alone in melanoma A2058 cells [2]. PBD dimers (SJG-136, DSB-120) connect two PBD units instead, with linker length dictating DNA cross-linking span: the n=3 (C3) linker favors a 5'-Pu-GATC-Py sequence spanning 2 bp, while the n=5 (C5) linker accommodates a 5'-Pu-GA(T/A)TC-Py sequence spanning an extra base pair [3]. The n=3 dimer (DSB-120) cross-links plasmid DNA at 108% h⁻¹ µM⁻¹ compared to only 10.3% h⁻¹ µM⁻¹ for the n=4 dimer, demonstrating that linker parity critically determines cross-linking efficiency [3]. The bisindole moiety of 5b is structurally unrelated to the second PBD unit in dimers or the monocarboxylate indole in IN6CPBD, establishing it as a distinct chemotype.

SAR bisindole pharmacophore linker length DNA binding molecular design

Bisindole-PBD: Evidence-Aligned Application Scenarios for Research Procurement and Industrial Selection


Epigenetic Oncology Research Requiring Dual DNA-Damage and SIRT-Inhibitory Mechanisms

For research programs investigating synthetic lethality between DNA damage response (DDR) and epigenetic silencing, bisindole-PBD 5b offers a uniquely efficient single-agent tool. Unlike PBD dimers that solely induce DNA interstrand cross-links, 5b simultaneously generates single-stranded DNA breaks and inhibits SIRT1/2 deacetylases, leading to p53 hyperacetylation, p21 promoter histone acetylation, and suppressed DNA repair gene expression (BRCA1, Ku70, Rad50, Rad51) [1]. This dual mechanism has been quantitatively demonstrated at 4 µM in both p53-wildtype (MCF-7) and p53-mutant (MDA-MB-231) breast cancer models [2]. Procuring bisindole-PBD rather than a standard PBD monomer or dimer enables investigation of DDR-epigenetic crosstalk without requiring combination drug regimens.

Anti-Angiogenic Drug Discovery: STAT3/VEGF Pathway Targeting in Breast Cancer

Bisindole-PBD 5b is one of very few PBD-containing molecules with validated anti-angiogenic activity through STAT3-dependent VEGF suppression, demonstrated in both HUVEC endothelial tube formation assays and in vivo chick chorioallantoic membrane (CAM) assays [3]. PBD dimer payloads (SJG-136, SG3199) and their ADC derivatives do not exhibit this property [4]. For angiogenesis-focused screening cascades or breast cancer tumor microenvironment research, bisindole-PBD provides a differentiated chemical starting point that combines DNA-damaging and anti-angiogenic pharmacology in a single molecular entity.

Chemical Biology Tool Compound for Investigating Mono-Alkylating vs. Cross-Linking PBD Pharmacology

The Tiberghien et al. (2023) head-to-head comparison demonstrated that mono-imine PBD ADCs exhibit a ~3-fold higher MTD and a ~3-fold higher efficacious dose compared to bis-imine cross-linking PBD ADCs, with differential renal toxicity profiles (renal toxicity present only for the bis-imine ADC) [5]. Bisindole-PBD 5b, as a mono-alkylating PBD derivative, serves as a valuable chemical probe for investigating the structure-activity relationships (SAR) that govern the potency-toxicity trade-off in PBD-based therapeutics. Its micromolar activity range (2–8 µM) [6] makes it experimentally more tractable than picomolar PBD dimers for mechanistic studies requiring controlled dose-response windows.

Breast Cancer Cell Line Panel Screening for PBD-Containing Hybrid Molecules

Bisindole-PBD 5b has been extensively characterized across the two most commonly used breast cancer cell lines—MCF-7 (ER+, p53 WT) and MDA-MB-231 (triple-negative, p53 mutant)—with consistent activity at 2–8 µM across DNA damage, apoptosis, cell cycle, angiogenesis, and epigenetic endpoints [1][2][3][6]. This breadth of characterization makes it a well-validated reference compound for benchmarking new PBD-containing hybrid molecules in breast cancer panels. Its activity in both p53 WT and mutant backgrounds is a notable differentiation from agents that require intact p53 signaling for efficacy.

Quote Request

Request a Quote for Bisindole-PBD

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.